molecular formula C25H28IN10O15P3 B144510 Agtp monoanhydride CAS No. 129592-79-6

Agtp monoanhydride

Cat. No. B144510
M. Wt: 928.4 g/mol
InChI Key: OBGZENGHHQCKOR-SKHSKYBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agtp monoanhydride is a chemical compound that is used in scientific research for various purposes. It is a derivative of guanosine triphosphate (GTP) and is used in the study of protein synthesis, signal transduction, and other cellular processes.

Mechanism Of Action

Agtp monoanhydride acts as a substrate for various enzymes, including aminoacyl-tRNA synthetases and Agtp monoanhydrideases. When it is incorporated into a protein during translation, it provides the energy required for the formation of peptide bonds. When it is hydrolyzed by Agtp monoanhydrideases, it releases energy that is used for various cellular processes, such as signal transduction.

Biochemical And Physiological Effects

Agtp monoanhydride has various biochemical and physiological effects on cells. It is involved in protein synthesis, which is essential for the growth and maintenance of cells. It is also involved in signal transduction, which is essential for the communication between cells. Additionally, agtp monoanhydride is involved in other cellular processes, such as DNA replication and repair, cell division, and apoptosis.

Advantages And Limitations For Lab Experiments

Agtp monoanhydride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used for various purposes, such as protein synthesis and signal transduction. However, one of the limitations of agtp monoanhydride is that it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of agtp monoanhydride. One area of research is the study of its role in protein synthesis and signal transduction. Another area of research is the development of new methods for synthesizing and purifying agtp monoanhydride. Additionally, there is a need for further research on the biochemical and physiological effects of agtp monoanhydride on cells.

Synthesis Methods

Agtp monoanhydride can be synthesized by the reaction of Agtp monoanhydride with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is purified using chromatography techniques to obtain a pure form of agtp monoanhydride.

Scientific Research Applications

Agtp monoanhydride is used in scientific research for various purposes. It is commonly used in the study of protein synthesis, where it is used as a substrate for aminoacyl-tRNA synthetases. It is also used in the study of signal transduction, where it is used as a substrate for Agtp monoanhydrideases. Additionally, agtp monoanhydride is used in the study of other cellular processes, such as DNA replication and repair, cell division, and apoptosis.

properties

CAS RN

129592-79-6

Product Name

Agtp monoanhydride

Molecular Formula

C25H28IN10O15P3

Molecular Weight

928.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[(2S)-1-(4-azidoanilino)-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]phosphonamidic acid

InChI

InChI=1S/C25H28IN10O15P3/c26-14-7-11(1-6-16(14)37)8-15(22(40)30-12-2-4-13(5-3-12)33-35-28)34-52(42,43)50-54(47,51-53(44,45)46)48-9-17-19(38)20(39)24(49-17)36-10-29-18-21(36)31-25(27)32-23(18)41/h1-7,10,15,17,19-20,24,37-39H,8-9H2,(H,30,40)(H2,34,42,43)(H2,44,45,46)(H3,27,31,32,41)/t15-,17+,19+,20+,24+,54?/m0/s1

InChI Key

OBGZENGHHQCKOR-SKHSKYBUSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-]

SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-]

synonyms

guanosine 5'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)propionamide monoanhydride

Origin of Product

United States

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